GW 9578 is an organic compound classified as a n-phenylurea, characterized by a phenyl group linked to one nitrogen atom of a urea group. Its chemical structure is represented by the molecular formula C_{24}H_{32}F_{2}N_{2}O and it has a molecular weight of 492.6 g/mol. The compound is associated with various scientific research applications, particularly in the fields of chemistry and biology, where it is used as a reagent in organic synthesis and studied for its biological activity and interactions with biomolecules .
The synthesis of GW 9578 involves multiple steps, starting with the preparation of a 2,4-difluorophenyl carbamoyl intermediate. This intermediate is then reacted with heptylamine to yield the heptylamino derivative. The synthesis typically requires careful control of reaction conditions to optimize yield and purity. While detailed industrial production methods are not extensively documented, it is likely that large-scale syntheses would follow similar laboratory protocols with optimizations for efficiency.
The molecular structure of GW 9578 can be described as follows:
GW 9578 can undergo several types of chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the products formed. For example:
GW 9578 acts primarily as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in lipid metabolism and inflammatory responses. The binding of GW 9578 to PPARα induces conformational changes that enhance transcriptional activation of target genes involved in fatty acid oxidation and lipoprotein metabolism.
GW 9578 has several significant applications in scientific research:
GW 9578 (CAS 247923-29-1) is a potent, subtype-selective peroxisome proliferator-activated receptor alpha (PPARα) agonist with significant lipid-lowering activity. Its ligand-receptor interactions are characterized by nanomolar potency and species-dependent binding affinity. Experimental data show EC₅₀ values of 5 nM for murine PPARα and 50 nM for human PPARα, indicating evolutionary variations in binding pocket architecture [2]. Cellular assays in HEK293 and HepG2 cells further validate its selectivity profile, with EC₅₀ values of 0.45 μM and 78 nM for human PPARα, respectively, while showing weaker agonism against PPARγ (EC₅₀ = 1–1.4 μM) and PPARδ (EC₅₀ = 0.15–1.4 μM) [2].
PPARα belongs to the nuclear receptor superfamily, featuring a Y-shaped ligand-binding pocket (LBP) divided into three sub-regions: the orthosteric AF-2 pocket near H12 (activation function-2 helix), and the Ω pocket comprising Arms II/III near the H2-H3 loop [5]. GW 9578's selectivity arises from its differential stabilization of these subpockets. Unlike pan-agonists, it preferentially engages Arm III residues (e.g., Cys276, Ser280, Tyr314) through hydrophobic contacts and hydrogen bonding, minimizing interactions with PPARγ-specific residues like Cys285 [5] [10].
Table 1: Binding Affinity Profile of GW 9578
Receptor Subtype | Species | EC₅₀ (nM) | Cellular System |
---|---|---|---|
PPARα | Murine | 5 | GAL4 transactivation |
PPARα | Human | 50 | GAL4 transactivation |
PPARα | Human | 78 | HepG2 PPAR-GAL4 |
PPARδ | Human | 1400 | HeLa Gal4 reporter |
PPARγ | Human | 1000 | HeLa Gal4 reporter |
Molecular docking simulations have been instrumental in mapping GW 9578's binding pose within PPARα. The compound adopts an extended conformation spanning 15 Å, with its carboxylic acid group forming salt bridges with Arg280 and Tyr314 in the AF-2 pocket, while the fluorophenyl moiety occupies Arm III of the Ω pocket [5]. Key interactions include:
Comparative docking against PPARγ reveals steric clashes with Leu330 (equivalent to PPARα's Phe318), explaining the 20-fold selectivity for PPARα. Virtual screening using PPARα homology models successfully enriches GW 9578-like chemotypes from compound libraries, demonstrating the predictive power of structure-based approaches. Rigid-receptor docking achieves RMSD values <2.0 Å relative to crystallographic poses when using high-resolution templates, though loop flexibility (particularly in Ω loop) remains challenging [8].
Table 2: Key Residues Governing GW 9578 Selectivity in PPARα
Binding Subpocket | Critical Residues | Interaction Type | Functional Role |
---|---|---|---|
AF-2 Pocket | Arg280, Tyr314, Tyr464 | H-bond/Salt bridge | H12 stabilization |
Arm III (Ω Pocket) | Phe318, Leu321, Leu331 | Hydrophobic | Ligand occlusion |
H3-Cys276 interface | Cys276, Ser280 | Van der Waals | Species selectivity |
H2-H3 Loop | Met330, Val332 | Shape complementarity | Ω pocket access |
Molecular dynamics (MD) simulations (50–100 ns duration) reveal that GW 9578 binding induces conformational stabilization of PPARα's H12 helix, a critical coactivator recruitment surface. Unrestrained simulations show ligand RMSD fluctuations <1.5 Å after equilibration, with key salt bridges (e.g., Arg280–carboxylate) maintained >90% of simulation time [6] [8]. The binding free energy (ΔG) calculated using the Binding Free Energy Estimator 2 (BFEE2) protocol ranges from –9.2 to –11.5 kcal/mol, consistent with experimental EC₅₀ values [6].
Essential dynamics analysis identifies two dominant motion modes:
When simulations incorporate membrane-embedded receptor models, GW 9578 exhibits reduced dissociation kinetics (koff = 0.05 s⁻¹) compared to bulk solvent (koff = 0.22 s⁻¹), emphasizing the role of membrane partitioning in ligand recruitment. Alchemical free energy perturbation (FEP) studies further quantify the impact of point mutations: Cys276Ala reduces binding affinity by 2.8 kcal/mol, while Phe318Leu (mimicking PPARγ) causes a 4.1 kcal/mol loss, rationalizing experimental selectivity data [6] [8].
Table 3: Molecular Dynamics Parameters for GW 9578-PPARα Complex
Simulation Metric | Value | Method |
---|---|---|
Binding free energy (ΔG) | –10.3 ± 0.8 kcal/mol | BFEE2/AMBER |
Key H-bond persistence | >90% (Tyr314-carboxylate) | GROMACS 2020.3 |
H12 helical stability | RMSF 0.6 Å (vs. 1.8 Å apo) | CHARMM36m |
Ligand RMSD (equilibrated) | 1.25 ± 0.3 Å | ACEMD/OPLS-AA |
Effect of Cys276Ala mutation | ΔΔG = +2.8 kcal/mol | FEP/CHARMM |
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